2-Bromo-3-ethoxy-6-nitropyridine CAS 137347-01-4 properties
2-Bromo-3-ethoxy-6-nitropyridine CAS 137347-01-4 properties
An In-Depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine (CAS 137347-01-4): Properties, Synthesis, and Applications
Introduction
2-Bromo-3-ethoxy-6-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of electron-donating (ethoxy) and electron-withdrawing (nitro, bromo) groups on an already electron-deficient pyridine ring imparts a distinct reactivity profile. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, reactivity, and synthetic utility. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for its application in research and development.
Part 1: Physicochemical and Spectroscopic Characterization
While extensive experimental data for this specific compound is not widely published, its core properties can be reliably predicted based on its structure and comparison with close analogs.
Table 1: Physicochemical Properties of 2-Bromo-3-ethoxy-6-nitropyridine
| Property | Value / Description | Source / Rationale |
|---|---|---|
| CAS Number | 137347-01-4 | [1] |
| Molecular Formula | C₇H₇BrN₂O₃ | Calculated |
| Molecular Weight | 247.05 g/mol | Calculated |
| Appearance | Expected to be a yellow or off-white solid | Inferred from analogs like 2-amino-5-bromo-3-nitropyridine[2] |
| Melting Point | Not specified, but expected to be a solid at room temperature | Inferred from analogs like 2-Bromo-3-nitropyridine (122-125 °C) |
| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF) | General property of similar organic compounds |
Structural Elucidation and Spectroscopic Profile
The definitive identification of 2-Bromo-3-ethoxy-6-nitropyridine relies on a combination of spectroscopic techniques. Below are the predicted data based on established principles of spectroscopy.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the two aromatic protons.
-
An upfield triplet (~1.4-1.6 ppm) for the methyl (-CH₃) protons.
-
A quartet (~4.2-4.5 ppm) for the methylene (-CH₂-) protons.
-
Two doublets in the aromatic region (~7.5-8.5 ppm) corresponding to the two protons on the pyridine ring, with coupling constants typical for ortho-protons.
-
-
¹³C NMR: The carbon NMR will display seven distinct signals corresponding to each unique carbon atom in the molecule. The carbon attached to the bromine (C2) and the nitro group (C6) would be significantly influenced by these substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[4]
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
~2980-2850 cm⁻¹: C-H stretching from the aliphatic ethoxy group.
-
~1580-1610 cm⁻¹: C=C and C=N stretching from the pyridine ring.
-
~1530-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the N-O stretching of the nitro group.
-
~1250-1200 cm⁻¹: C-O stretching from the ethoxy ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and formula.[5]
-
The molecular ion peak (M⁺) will appear at m/z corresponding to the molecular weight.
-
A key feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Part 2: Chemical Reactivity and Synthetic Utility
The reactivity of 2-Bromo-3-ethoxy-6-nitropyridine is governed by the electronic interplay of its substituents on the pyridine core. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom.[6] This is further amplified by the strong electron-withdrawing nitro group at the 6-position and the inductive effect of the bromine at the 2-position. These factors make the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[6]
Key Synthetic Transformations
This compound is an excellent substrate for two major classes of reactions pivotal in modern medicinal chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is exceptionally activated for SNAr. The ring nitrogen and the para-nitro group effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[6] This allows for the facile displacement of the bromide by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new C-N, C-O, and C-S bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a classic handle for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of diverse aryl, alkyl, and amino groups at the 2-position. The proximity of the bromine to the ring nitrogen can influence the oxidative addition step, making it a reactive partner in these catalytic cycles.[6]
Part 3: Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route can be designed based on established transformations of pyridine rings. One logical approach involves the nitration of a suitable bromo-ethoxy-pyridine precursor. The directing effects of the existing substituents are critical. The ethoxy group is an ortho-, para-director, while the ring nitrogen deactivates the ring towards electrophilic substitution. Nitration would likely be directed to the 6-position, which is para to the activating ethoxy group and meta to the deactivating bromo group.
General Protocol for Spectroscopic Analysis
To ensure structural integrity, the following generalized protocols should be followed.[3]
Objective: To confirm the identity and purity of synthesized 2-Bromo-3-ethoxy-6-nitropyridine.
Workflow Diagram:
Step-by-Step Methodology:
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved before analysis.
-
-
¹H and ¹³C NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H NMR spectrum, ensuring the spectral width covers the expected chemical shift range (0-10 ppm).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.
-
-
Infrared (IR) Spectroscopy Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[3]
-
-
Mass Spectrometry (MS) Acquisition:
-
Employ a mass spectrometer capable of accurate mass measurements (e.g., Time-of-Flight or Quadrupole).
-
Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3]
-
Acquire the mass spectrum and analyze the molecular ion peak and the characteristic bromine isotopic pattern.
-
Part 4: Safety, Handling, and Storage
As no specific Material Safety Data Sheet (MSDS) is publicly available for 2-Bromo-3-ethoxy-6-nitropyridine, safety precautions must be based on data from structurally similar hazardous compounds like 2-Bromo-3-nitropyridine and other brominated nitroaromatics.
Table 2: Summary of Anticipated Hazards
| Hazard Class | Description | GHS Statements (Anticipated) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[7] |
| Skin Irritation | Causes skin irritation. | H315[8][7] |
| Eye Irritation | Causes serious eye irritation. | H319[8][7] |
| Respiratory Irritation | May cause respiratory irritation. | H335[8][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Inspect gloves for integrity before use.[10][11]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.[12]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
First Aid Measures
These measures are based on protocols for similar chemicals and should be followed pending medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[10]
Conclusion
2-Bromo-3-ethoxy-6-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in organic synthesis. Its activated C-Br bond is amenable to a wide array of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures. A thorough understanding of its predicted spectroscopic properties, reactivity, and stringent adherence to safety protocols based on analogous compounds is essential for its effective and safe utilization in research and drug development.
References
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PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]
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Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Jubilant Ingrevia Limited. (2024). 2-Bromopyridine Safety Data Sheet. Retrieved from [Link]
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MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
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University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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University of Calcutta. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
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